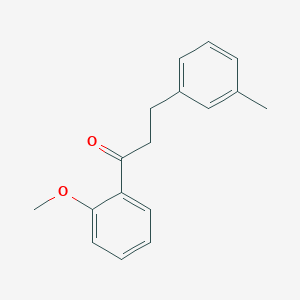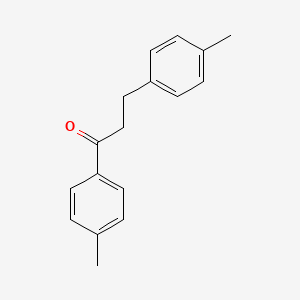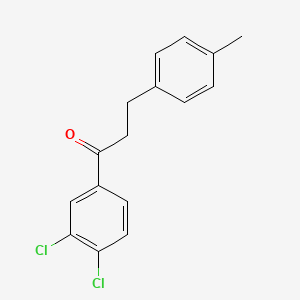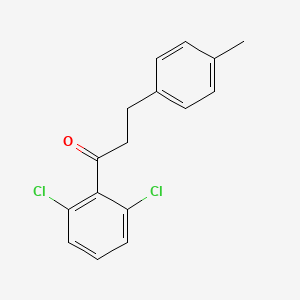
3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone (3-DMPTMPP) is an organic compound belonging to the class of thiophenes. It is a colorless solid that is soluble in organic solvents. 3-DMPTMPP has a variety of applications in the scientific and research fields, including its use as a synthetic intermediate, a biochemical research tool, and a laboratory reagent.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone and related compounds have been explored in various chemical synthesis and reaction studies. For example, studies have investigated the reactions of similar compounds with phenols and aryl halides, exploring their potential in yielding novel derivatives and exploring reaction mechanisms (Chandrasekhar, Heimgartner, & Schmid, 1977). Further research has delved into the synthesis of related compounds, such as 4,6-dihydrothieno[3,4-b]thiophene derivatives, which can serve as precursors or equivalents for other chemical structures (Chou & Tsai, 1991).
Biodegradability and Toxicity Studies
- Substances related to 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone have been evaluated for their biodegradability and toxicity. For example, the anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenol, have been assessed, providing insights into their environmental impact and interactions in biological systems (O'Connor & Young, 1989).
Material Science and Engineering Applications
- Research has also focused on the applications of related compounds in material science, such as the electroactive polymerization of dimethylthiophenol, which could have implications for developing new materials with specific electrical properties (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992). This area of research is significant for advancing technologies in electronics and other industries.
Environmental Analysis and Detection
- Methods for detecting and analyzing compounds similar to 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone in environmental samples have been developed. This includes the determination of priority phenolic compounds in water and industrial effluents using advanced extraction and chromatography techniques, which is crucial for environmental monitoring and pollution control (Castillo, Puig, & Barceló, 1997).
Wirkmechanismus
Target of Action
It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
Based on its structural similarity to amitraz, it might interact with alpha-adrenergic and octopamine receptors, leading to overexcitation and potentially paralysis and death in insects .
Biochemical Pathways
Amitraz, a structurally similar compound, is known to inhibit monoamine oxidases and prostaglandin synthesis . This suggests that 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone might also affect these pathways.
Pharmacokinetics
Amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water . This suggests that 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone might have similar properties, which could impact its bioavailability.
Result of Action
Amitraz, a structurally similar compound, is known to cause overexcitation, potentially leading to paralysis and death in insects . This suggests that 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone might have similar effects.
Action Environment
Amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water . This suggests that environmental factors such as temperature and humidity might influence the action and stability of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-4-5-15(14(2)12-13)8-11-18(19)16-6-9-17(20-3)10-7-16/h4-7,9-10,12H,8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKCAAWGLSZANN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644677 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898793-82-3 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














